molecular formula C9H17N3 B13582885 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine

Cat. No.: B13582885
M. Wt: 167.25 g/mol
InChI Key: WMFOZSCZXSCKNZ-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an amine group attached to a methylpropan-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkylating agents. One common method involves the alkylation of 1,5-dimethylpyrazole with 2-chloromethyl-2-methylpropan-1-amine in the presence of a base such as sodium carbonate in acetonitrile under reflux conditions . The reaction mixture is then filtered, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a methylpropan-1-amine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Biological Activity

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine, also known by its CAS number 1896600-43-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H17N3C_9H_{17}N_3, with a molecular weight of 167.25 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1896600-43-3
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol

Biological Activity

Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, and antitumor effects. The presence of the pyrazole ring in this compound is crucial for these activities.

Anti-inflammatory and Analgesic Effects

Research indicates that pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. For instance, similar pyrazole derivatives have shown effectiveness comparable to known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . This suggests that this compound may possess similar therapeutic potential.

Antitumor Activity

Studies have demonstrated that certain pyrazole derivatives exhibit antitumor properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. For example, compounds with structural similarities to this compound have been shown to inhibit tumor growth in animal models . Further research is needed to elucidate the specific pathways through which this compound exerts its antitumor effects.

The mechanism of action for this compound may involve interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could potentially interact with receptors related to pain perception and inflammation.
  • Cell Cycle Regulation : Similar compounds have been noted to affect cell cycle progression in cancer cells.

Case Studies

Several case studies have evaluated the efficacy of pyrazole derivatives in vivo:

Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory activity of a related pyrazole compound in a rat model of arthritis. The results indicated a significant reduction in paw edema compared to control groups, suggesting that the compound effectively mitigated inflammation .

Study 2: Antitumor Efficacy

Another study investigated the antitumor potential of pyrazole derivatives in xenograft models. The administration of these compounds resulted in decreased tumor volume and increased survival rates among treated animals compared to untreated controls .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H17N3/c1-7-5-8(11-12(7)4)9(2,3)6-10/h5H,6,10H2,1-4H3

InChI Key

WMFOZSCZXSCKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(C)(C)CN

Origin of Product

United States

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